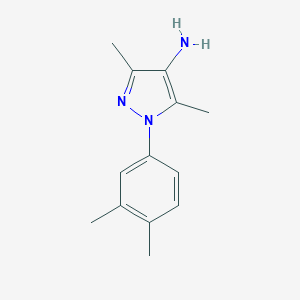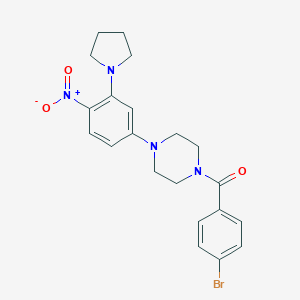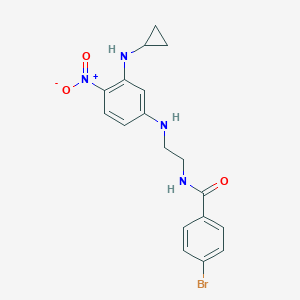![molecular formula C18H17N3O3S B398989 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PROPANOYLTHIOUREA](/img/structure/B398989.png)
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PROPANOYLTHIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea is a complex organic compound that belongs to the class of benzoxazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline with propionyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its cytotoxic activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Another benzoxazole derivative with similar biological activities.
2-(1H-Benzimidazol-2-yl)phenol: A compound with comparable structural features and applications.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea stands out due to its unique combination of a benzoxazole core with a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C18H17N3O3S |
|---|---|
分子量 |
355.4g/mol |
IUPAC 名称 |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-3-16(22)21-18(25)20-13-10-11(8-9-14(13)23-2)17-19-12-6-4-5-7-15(12)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,25) |
InChI 键 |
DOYXDRRWUGWHDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC |
规范 SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B398908.png)

![N-[4-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B398910.png)
![4-amino-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B398913.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B398915.png)

![1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B398917.png)

![N-(3,5-dimethylphenyl)-2-[4-oxo-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B398921.png)
![N-(4-chlorophenyl)-2-[4-oxo-2-[(2E)-2-pentan-2-ylidenehydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398924.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-piperidin-1-ylpyrrolidine-2,5-dione](/img/structure/B398926.png)
![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2E)-2-pentan-2-ylidenehydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398927.png)
![N-(4-fluorophenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398928.png)
![N-(4-iodophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398929.png)
